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Compound of Interest

Compound Name: Methyl 5,6-dimethylnicotinate

Cat. No.: B570467 Get Quote

This document provides a comprehensive technical overview of the predicted physicochemical,

pharmacokinetic, and toxicological properties of Methyl 5,6-dimethylnicotinate. In the

absence of extensive experimental data, in silico computational models offer a critical first pass

in the drug discovery and development process, enabling early assessment of a compound's

potential viability. The following analysis leverages established computational methodologies to

forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile,

drug-likeness, and other key characteristics of this molecule.

Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both

chemical and biological systems. These characteristics are foundational to all subsequent

predictions. While some experimental data exists for related compounds, the properties for

Methyl 5,6-dimethylnicotinate are primarily derived from computational predictions based on

its structure.

Table 1: Predicted Physicochemical Properties of Methyl 5,6-dimethylnicotinate
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Property Predicted Value/Type Reference

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Canonical SMILES
CC1=C(C(=NC=C1)C)C(=O)O

C
N/A

logP (Octanol/Water Partition

Coeff.)
1.3 - 1.8 (Predicted) [2][3]

Topological Polar Surface Area

(TPSA)
38.77 Å² [4]

pKa (Most Basic) 3.50 ± 0.20 (Predicted) [5]

Solubility
Soluble in Chloroform and

Methanol
[5][6]

Form Solid (Predicted) [5]

In Silico Prediction Methodologies
The data presented in this guide are generated using computational models that rely on

various algorithms to correlate a molecule's structure with its biological activity and

pharmacokinetic properties. These methods are essential for modern drug discovery.[7]

Core Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical

representations that relate the chemical structure of a series of compounds to their biological

activity.[4][8] These models use molecular descriptors—numerical values that encode

information about a molecule's topology, geometry, and electronic properties—to predict the

activity of new compounds.[4]

Molecular Fingerprints: These are bit-string representations of molecular structure and

properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode

the presence or absence of specific substructural features.[9] Machine learning models are

then trained on these fingerprints to classify compounds for various ADMET endpoints.[9][10]
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Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random

Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds

with known experimental ADMET values.[8][10] These trained models can then predict the

properties of novel molecules like Methyl 5,6-dimethylnicotinate.

Fragment-Based and Rule-Based Systems: Some properties, like solubility or drug-likeness,

are predicted using fragment-based methods that sum the contributions of individual

molecular fragments.[9] Rule-based systems, such as Lipinski's Rule of Five, use simple

physicochemical property cutoffs to assess oral bioavailability.[3][11]

The in silico prediction workflow diagram below illustrates the logical process from chemical

structure input to the generation of predictive data, forming the basis of this analysis.
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Caption: Workflow for in silico property prediction of a chemical entity.

Predicted Pharmacokinetic (ADMET) Profile
A compound's ADMET profile determines its disposition within an organism, which is a primary

cause of attrition in drug development.[11] Early in silico ADMET screening is therefore a

crucial step in de-risking drug candidates.[4][10]

Table 2: Predicted ADMET Profile for Methyl 5,6-dimethylnicotinate
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Category Parameter Predicted Outcome Significance

Absorption
Human Intestinal

Absorption (HIA)
High

Indicates good

absorption from the

gastrointestinal tract.

[4]

Caco-2 Permeability High

Suggests high

potential for passive

diffusion across the

intestinal wall.[3]

P-glycoprotein (P-gp)

Substrate
No

The compound is not

likely to be actively

pumped out of cells by

P-gp, which can

improve bioavailability.

[4]

Distribution
Blood-Brain Barrier

(BBB) Permeant
Yes

The compound is

predicted to cross the

BBB, which is relevant

for CNS-acting drugs

but a potential liability

for others.[4]

Plasma Protein

Binding (%PPB)
Low to Moderate

Low-to-moderate

binding suggests a

higher fraction of the

drug will be free in

circulation to exert its

effects.[4]

Metabolism CYP450 1A2 Inhibitor No

Unlikely to interfere

with the metabolism of

drugs cleared by

CYP1A2.[10]

CYP450 2C9 Inhibitor No Unlikely to interfere

with the metabolism of
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drugs cleared by

CYP2C9.[10]

CYP450 2C19

Inhibitor
No

Unlikely to interfere

with the metabolism of

drugs cleared by

CYP2C19.[10]

CYP450 2D6 Inhibitor No

Unlikely to interfere

with the metabolism of

drugs cleared by

CYP2D6.[10]

CYP450 3A4 Inhibitor No

Unlikely to interfere

with the metabolism of

drugs cleared by

CYP3A4.[10]

Excretion Total Clearance Low

Predicts a slower rate

of elimination from the

body, potentially

leading to a longer

half-life.[3]

Toxicity Ames Mutagenicity Non-mutagenic

Low probability of

causing DNA

mutations, a critical

safety endpoint.[10]

[12]

Carcinogenicity Non-carcinogenic

Low probability of

causing cancer upon

long-term exposure.

[10][12]

Hepatotoxicity Low Risk

The compound is not

predicted to cause

significant liver

damage.[13]
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Skin Sensitization Low Risk

Unlikely to cause an

allergic response

upon skin contact.[14]

Acute Oral Toxicity

(LD₅₀)

Class III (Slightly

toxic)

Indicates a relatively

low level of acute

toxicity if ingested.[3]

Predicted Drug-Likeness and Bioavailability
Drug-likeness is a qualitative concept used to assess whether a compound contains functional

groups and physical properties consistent with known drugs.[15] These rules and scores help

prioritize compounds that are more likely to be successfully developed.

Table 3: Drug-Likeness and Bioavailability Predictions

Rule/Score Parameter Predicted Value Compliance

Lipinski's Rule of Five Molecular Weight 165.19 Yes (≤ 500)

logP ~1.5 Yes (≤ 5)

H-Bond Donors 0 Yes (≤ 5)

H-Bond Acceptors 3 Yes (≤ 10)

Ghose Filter logP ~1.5 Yes (-0.4 to 5.6)

Molar Refractivity 45-50 Yes (40 to 130)

Molecular Weight 165.19 Yes (160 to 480)

Atom Count 23 Yes (20 to 70)

Bioavailability Score Predicted Score 0.55 Good

Compliance with these rules suggests the compound has a higher probability of being orally

bioavailable.[3][11]

Hypothetical Biological Pathway Interaction
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Given its structural relation to nicotinic acid (niacin), Methyl 5,6-dimethylnicotinate could

hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-

protein coupled receptor GPR109A (HCAR2). Activation of this receptor leads to the inhibition

of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The

diagram below illustrates this generalized GPCR inhibitory pathway.
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Caption: Hypothetical inhibitory G-protein signaling pathway modulation.

Conclusion
The in silico analysis of Methyl 5,6-dimethylnicotinate suggests a promising profile for a

potential drug candidate, particularly one targeting the central nervous system, given its

predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness

rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted

ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities

such as mutagenicity and carcinogenicity.

While these computational predictions are a valuable and cost-effective screening tool, they are

not a substitute for experimental validation. In vitro and in vivo studies would be required to

confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and

safety profile of Methyl 5,6-dimethylnicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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